Spastazoline
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Overview
Description
Spastazoline is a novel chemical compound known for its potent inhibitory effects on the microtubule-severing enzyme spastin. Spastin is an ATPase associated with diverse cellular activities, playing a crucial role in microtubule dynamics, cell division, and intracellular vesicle transport. This compound has gained significant attention in scientific research due to its ability to selectively inhibit spastin, making it a valuable tool for studying microtubule dynamics and potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of spastazoline involves multiple steps, starting with the preparation of key intermediatesThe reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and minimize impurities. Techniques such as high-performance liquid chromatography (HPLC) are employed to ensure the purity of the final product. The compound is typically supplied as a powder and stored under specific conditions to maintain its stability .
Chemical Reactions Analysis
Types of Reactions: Spastazoline undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: The compound can also undergo reduction reactions, resulting in reduced forms with different chemical properties.
Substitution: this compound can participate in substitution reactions, where functional groups are replaced by other groups, altering its chemical structure
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Various nucleophiles and electrophiles can be employed, depending on the desired substitution
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with altered functional groups, while reduction can produce reduced forms with different chemical properties .
Scientific Research Applications
Spastazoline has a wide range of scientific research applications, including:
Chemistry: It is used as a chemical probe to study the function of spastin and its role in microtubule dynamics.
Biology: this compound is employed in cellular and molecular biology research to investigate the effects of spastin inhibition on cell division and intracellular transport.
Medicine: The compound has potential therapeutic applications in treating conditions related to abnormal microtubule dynamics, such as neurodegenerative diseases and cancer.
Industry: this compound is used in the development of new drugs and therapeutic agents targeting microtubule dynamics .
Mechanism of Action
Spastazoline exerts its effects by selectively inhibiting the ATPase activity of spastin. It introduces an electropositive group to the N386 in the human spastin side chain, leading to specific and efficient inhibition of the ATPase activity of the AAA domain. This inhibition abolishes spastin’s microtubule-severing function, thereby affecting microtubule dynamics and cellular processes dependent on spastin activity .
Comparison with Similar Compounds
Fusicoccin (FC-A): A 14-3-3 protein agonist that promotes neurite outgrowth and regeneration by enhancing spastin function.
R18: Another compound that interacts with the 14-3-3/spastin pathway to regulate microtubule dynamics
Uniqueness of Spastazoline: this compound is unique in its ability to selectively inhibit spastin, making it a valuable tool for studying the specific functions of spastin in microtubule dynamics. Unlike other compounds that may have broader effects on microtubule dynamics, this compound’s selective inhibition allows for more precise investigations into the role of spastin .
Properties
IUPAC Name |
N-(5-tert-butyl-1H-pyrazol-3-yl)-2-[(3R)-3-propan-2-ylpiperazin-1-yl]-7H-pyrrolo[2,3-d]pyrimidin-4-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30N8/c1-12(2)14-11-28(9-8-21-14)19-24-17-13(6-7-22-17)18(25-19)23-16-10-15(26-27-16)20(3,4)5/h6-7,10,12,14,21H,8-9,11H2,1-5H3,(H3,22,23,24,25,26,27)/t14-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HNOLTAKAPDKZRY-AWEZNQCLSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1CN(CCN1)C2=NC3=C(C=CN3)C(=N2)NC4=NNC(=C4)C(C)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H]1CN(CCN1)C2=NC3=C(C=CN3)C(=N2)NC4=NNC(=C4)C(C)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30N8 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Q1: What is the primary mechanism of action of Spastazoline?
A: this compound functions by inhibiting the microtubule-severing activity of the AAA protein spastin [, ]. This inhibition is thought to occur through direct binding of this compound to spastin, although the exact binding site and mechanism remain to be fully elucidated.
Q2: How does this compound's effect on microtubule dynamics impact neuronal development?
A: While microtubule dynamics are crucial for neurite extension and nucleokinesis in developing neurons, this compound's inhibition of spastin appears to have a limited impact on these processes []. Research using iPSC-derived neurons (EBiSC-NEUR1) demonstrated that this compound treatment only minimally affected nucleokinesis and showed no significant effects on neurite extension. This suggests that other factors might compensate for the reduced spastin activity in these specific contexts.
Q3: Does this compound influence the therapeutic potential of targeting spastin in spinal cord injury?
A: Interestingly, while this compound inhibits spastin, research indicates that activating spastin might be beneficial for spinal cord injury recovery []. The study found that a 14-3-3 agonist, Fusicoccin-A, promoted neurite outgrowth and regeneration in a spastin-dependent manner, and this effect was reversed by this compound. This highlights the complex role of spastin in neuronal regeneration and suggests that simply inhibiting it with this compound might not be a viable therapeutic strategy for spinal cord injury.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.